5-Chlorothiophene-2-carboxylic acid N-[(S)-2-[[[2-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl]amino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide is a complex organic compound notable for its unique structural features and potential applications in pharmaceuticals. The compound consists of a thiophene ring substituted with a chlorine atom and a carboxylic acid group, along with an amide linkage to a more complex side chain that includes a pyrrolidine and piperazine moiety. Its molecular formula is C22H30ClN3O4S, with a molecular weight of approximately 463.01 g/mol .
The synthesis of 5-chlorothiophene-2-carboxylic acid typically involves the reaction of 2-chlorothiophene with n-butyllithium at low temperatures, followed by the introduction of carbon dioxide to form the carboxylic acid group. This method is advantageous as it minimizes excessive chlorination and improves yield, making it more environmentally friendly compared to traditional methods .
The synthesis of this compound can be approached through several methods, primarily focusing on the formation of the thiophene ring and subsequent functionalization:
5-Chlorothiophene-2-carboxylic acid N-[(S)-2-[[[2-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl]amino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide could find applications in:
Several compounds share structural similarities with 5-chlorothiophene-2-carboxylic acid N-[(S)-2-[[[2-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl]amino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide:
| Compound Name | Similarity Score | Key Features |
|---|---|---|
| Ethyl 5-chlorothiophene-2-carboxylate | 0.88 | Ester derivative |
| 4,5-Dichlorothiophene-2-carboxylic acid | 0.84 | Additional chlorine substitution |
| 4-Bromo-5-chlorothiophene-2-carboxylic acid | 0.80 | Bromine substitution |
| 5-Chloro-4-cyclopropylthiophene-2-carboxylic acid | 0.79 | Cyclopropane ring |
| Thiophene-2,5-dicarboxylic acid | 0.79 | Dicarboxylic derivative |
These compounds exhibit variations in their substituents, which can significantly influence their chemical reactivity and biological activity, highlighting the uniqueness of the target compound in terms of its specific structure and potential applications .